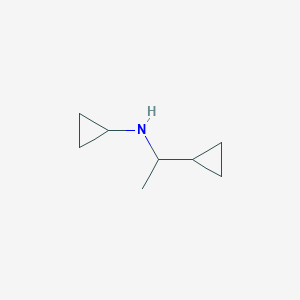

N-(1-Cyclopropylethyl)cyclopropanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

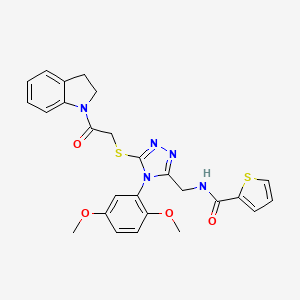

N-(1-Cyclopropylethyl)cyclopropanamine is a chemical compound with the CAS Number: 926185-71-9 . It has a molecular weight of 125.21 and its IUPAC name is N-(1-cyclopropylethyl)cyclopropanamine . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for N-(1-Cyclopropylethyl)cyclopropanamine is 1S/C8H15N/c1-6(7-2-3-7)9-8-4-5-8/h6-9H,2-5H2,1H3 . This indicates that the molecule consists of 8 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom .Physical And Chemical Properties Analysis

N-(1-Cyclopropylethyl)cyclopropanamine is a liquid at room temperature . It has a molecular weight of 125.21 .Scientific Research Applications

Cyclopropenimine-catalyzed Enantioselective Mannich Reactions

Cyclopropenimines, such as N-(1-Cyclopropylethyl)cyclopropanamine derivatives, are utilized in catalyzing Mannich reactions, offering high enantio- and diastereoselectivity. These reactions are pivotal for producing derivatives that can be further converted into several pharmacologically relevant compounds (J. Bandar & T. Lambert, 2013).

Cyclopropanamine Compounds in Neurological Applications

Cyclopropanamine derivatives have been explored for their potential in treating neurological conditions. The inhibition of lysine-specific demethylase 1 (LSD1) by functionalized cyclopropanamine inhibitors shows promise in therapeutic applications for schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (B. Blass, 2016).

Synthesis of Bicyclic Cyclopropylamines

Research into the synthesis of bicyclic cyclopropylamines by intramolecular cyclopropanation demonstrates the structural versatility of cyclopropanamine derivatives. These compounds are essential building blocks in the development of biologically active molecules, showcasing the cyclopropylamine's utility in synthetic organic chemistry (Cao, Xiao, & Joullié, 1999).

Cyclopropylamines as Monoamine Oxidase Inhibitors

Studies on N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine and related compounds reveal their function as potent monoamine oxidase inhibitors. This inhibition plays a significant role in increasing serotonin levels in the brain, suggesting applications in the treatment of depressive disorders (R. Fuller, 1968).

The Role of Cyclopropyl Fragment in Drug Molecules

The incorporation of cyclopropyl rings, similar to those in N-(1-Cyclopropylethyl)cyclopropanamine, into drug molecules enhances potency and reduces off-target effects. The unique structural properties of the cyclopropyl ring make it a valuable component in drug design and discovery, indicating its widespread application in medicinal chemistry (T. Talele, 2016).

Safety and Hazards

N-(1-Cyclopropylethyl)cyclopropanamine is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with the hazard statements H226, H314, and H335 . These statements indicate that the compound is flammable, can cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name |

N-(1-cyclopropylethyl)cyclopropanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-6(7-2-3-7)9-8-4-5-8/h6-9H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSVPZOUKYTYLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)NC2CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-Cyclopropylethyl)cyclopropanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-ethoxyethyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2656184.png)

![1-Benzyl-3-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2656188.png)

![2-Chloro-5-[(2-chloro-4-fluorophenyl)sulfamoyl]benzoic acid](/img/structure/B2656190.png)

![{2-(3-methoxyphenyl)-9-methyl-4-[(4-vinylbenzyl)thio]-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol](/img/structure/B2656193.png)

![2-chloro-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2656194.png)

![methyl 3-(2-{2-oxo-2-[2-(trifluoromethyl)anilino]acetyl}-1H-pyrrol-1-yl)-2-thiophenecarboxylate](/img/structure/B2656195.png)